Ethyl 4-(6-chloroquinoxalin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(6-chloroquinoxalin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(6-chloroquinoxalin-2-yl)piperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like N,N-Dimethylformamide (DMF). The key steps include aza-Michael addition and intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(6-chloroquinoxalin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as ethanol and DMF are frequently used .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups .
Scientific Research Applications
Ethyl 4-(6-chloroquinoxalin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(6-chloroquinoxalin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antimicrobial agent.
Levomycin: An antibiotic.
Carbadox: An antibiotic used in animal feed.
Uniqueness: Ethyl 4-(6-chloroquinoxalin-2-yl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a quinoxaline core with a piperazine moiety enhances its biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17ClN4O2 |
---|---|
Molecular Weight |
320.77 g/mol |
IUPAC Name |
ethyl 4-(6-chloroquinoxalin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H17ClN4O2/c1-2-22-15(21)20-7-5-19(6-8-20)14-10-17-13-9-11(16)3-4-12(13)18-14/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
GEEHNWCZSOBAAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CN=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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